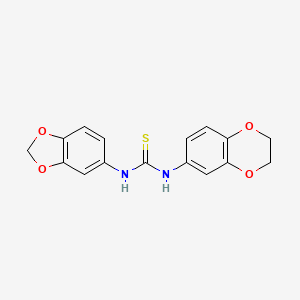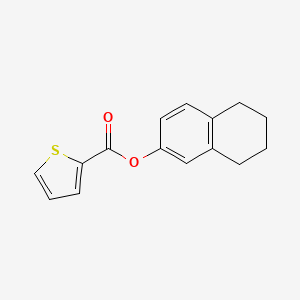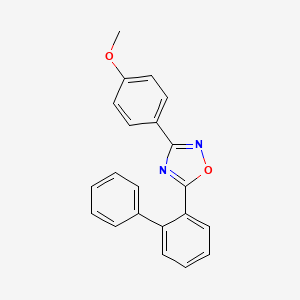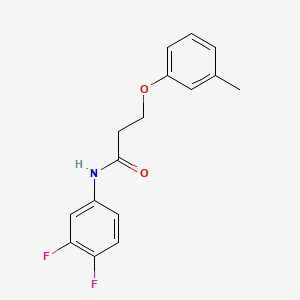
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a crucial role in cell proliferation, differentiation, and survival, and is frequently overexpressed or mutated in various types of cancer. Therefore, AG-1478 has been extensively studied as a potential anticancer agent.
作用机制
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, differentiation, and survival. As a result, N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects on cancer cells. It induces G1 cell cycle arrest by downregulating cyclin D1 and upregulating p27. It also induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and survivin. In addition, N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its selectivity for the EGFR tyrosine kinase, which reduces the potential for off-target effects. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. Another area of research is the combination of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide with other chemotherapeutic agents to enhance its antitumor activity. Finally, the use of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide as a tool for studying the role of EGFR in cancer biology and signaling pathways is an important area of future research.
合成方法
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized by a simple three-step process, starting from commercially available starting materials. The first step involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a base to form 5-chloro-2-(3,4,5-trimethoxyphenyl)pyridine. The second step involves the conversion of the pyridine to the corresponding amine by reduction with lithium aluminum hydride. Finally, the amine is reacted with acryloyl chloride in the presence of a base to form N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
科学研究应用
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied in preclinical and clinical settings for its potential use as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and head and neck cancer. In addition, N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to enhance the antitumor activity of other chemotherapeutic agents.
属性
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-13-8-11(9-14(23-2)17(13)24-3)4-7-16(21)20-15-6-5-12(18)10-19-15/h4-10H,1-3H3,(H,19,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVWCQMMKMRAPP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloropyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)
![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)


![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)